molecular formula C22H37ClN2O4 B15186627 Carbamic acid, (3-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride CAS No. 112923-07-6

Carbamic acid, (3-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride

Cat. No.: B15186627
CAS No.: 112923-07-6
M. Wt: 429.0 g/mol
InChI Key: SZWXCSZYZINZTM-UHFFFAOYSA-N
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Description

Carbamic acid, (3-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound with the molecular formula C22H36N2O4·HCl It is known for its unique structure, which includes a carbamate group, a nonyloxyphenyl moiety, and a morpholinyl ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves the reaction of 3-(nonyloxy)phenyl isocyanate with 2-(4-morpholinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The product is then purified and converted to its monohydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Carbamic acid, (3-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (3-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, (4-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride: Similar structure but with a different substitution pattern on the phenyl ring.

    Carbamic acid, (3-(decyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride: Similar structure with a different alkyl chain length.

Uniqueness

Carbamic acid, (3-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is unique due to its specific substitution pattern and the presence of the morpholinyl ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

112923-07-6

Molecular Formula

C22H37ClN2O4

Molecular Weight

429.0 g/mol

IUPAC Name

2-morpholin-4-ylethyl N-(3-nonoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C22H36N2O4.ClH/c1-2-3-4-5-6-7-8-15-27-21-11-9-10-20(19-21)23-22(25)28-18-14-24-12-16-26-17-13-24;/h9-11,19H,2-8,12-18H2,1H3,(H,23,25);1H

InChI Key

SZWXCSZYZINZTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2.Cl

Origin of Product

United States

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